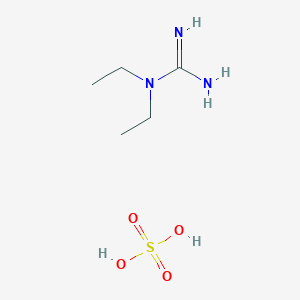
4-Chloropyridine-2,6-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H8ClN5O2 and a molecular weight of 229.63 . It is also known as 4-chloro-2,6-pyridinedicarbohydrazide . It is a white to off-white crystalline powder.
Molecular Structure Analysis
The InChI code for 4-Chloropyridine-2,6-dicarbohydrazide is1S/C7H8ClN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) . The InChI key is BNEZLSRZGGPXAG-UHFFFAOYSA-N . It has a storage temperature of 4 degrees Celsius . The density is predicted to be 1.534±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
1. Chemical Structure and Properties
4-Chloropyridine-2,6-dicarbohydrazide is a derivative of pyridine, a versatile scaffold in the synthesis of various organic compounds. A review by Boča, Jameson, and Linert (2011) delves into the chemistry and properties of compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). The review discusses the preparation, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Although not directly about 4-Chloropyridine-2,6-dicarbohydrazide, this paper provides insight into the structural variability and potential applications of similar pyridine derivatives in various branches of chemistry (Boča, Jameson & Linert, 2011).
2. Herbicide Toxicity and Environmental Impact
Although not directly related to 4-Chloropyridine-2,6-dicarbohydrazide, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied for its environmental impact and toxicity, providing a framework for understanding the behavior and consequences of chlorine-containing compounds in the environment. Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies about 2,4-D herbicide toxicity. This review could offer comparative insights for researchers studying the environmental impact and toxicological profile of structurally related compounds like 4-Chloropyridine-2,6-dicarbohydrazide (Zuanazzi, Ghisi & Oliveira, 2020).
3. Potential in Synthesis and Drug Development
The structural features of pyridine derivatives make them significant in the synthesis of biologically active compounds. Sohal (2021) discusses 1,4-dihydropyridines, highlighting their importance in drug development and synthetic organic chemistry. The review emphasizes the versatile methodologies adopted for the synthesis of these compounds and their potential in creating more biologically active substances. This paper provides a broader perspective on how derivatives of pyridine, like 4-Chloropyridine-2,6-dicarbohydrazide, can be instrumental in the development of new medicinal compounds (Sohal, 2021).
Safety And Hazards
The safety information for 4-Chloropyridine-2,6-dicarbohydrazide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
4-chloropyridine-2,6-dicarbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEZLSRZGGPXAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285425 |
Source


|
| Record name | 4-chloropyridine-2,6-dicarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,6-dicarbohydrazide | |
CAS RN |
98276-29-0 |
Source


|
| Record name | 4-chloropyridine-2,6-dicarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)







